molecular formula C15H16ClNO2 B15064407 Methyl 2-(benzyloxy)benzimidate hydrochloride

Methyl 2-(benzyloxy)benzimidate hydrochloride

Cat. No.: B15064407
M. Wt: 277.74 g/mol
InChI Key: YMOVYKFMVJQWCW-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)benzimidate hydrochloride is an organic compound featuring a benzimidate core with a benzyloxy substituent at the ortho position of the benzene ring. Imidate esters like this compound are critical intermediates for introducing amidine or guanidine functionalities into biomolecules, enhancing their binding affinity to target receptors .

Properties

Molecular Formula

C15H16ClNO2

Molecular Weight

277.74 g/mol

IUPAC Name

methyl 2-phenylmethoxybenzenecarboximidate;hydrochloride

InChI

InChI=1S/C15H15NO2.ClH/c1-17-15(16)13-9-5-6-10-14(13)18-11-12-7-3-2-4-8-12;/h2-10,16H,11H2,1H3;1H

InChI Key

YMOVYKFMVJQWCW-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CC=CC=C1OCC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(benzyloxy)benzimidate hydrochloride can be synthesized through several methods. One common approach involves the reaction of benzimidic acid methyl ester with hydrochloric acid. The reaction typically occurs under controlled temperature conditions, often around 105-107°C, to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzyloxy)benzimidate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding benzimidate derivatives.

    Reduction: It can be reduced to yield benzimidic acid derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various benzimidate and benzimidic acid derivatives, which are valuable intermediates in organic synthesis and pharmaceutical research.

Scientific Research Applications

Methyl 2-(benzyloxy)benzimidate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of benzimidate derivatives.

    Biology: The compound is employed in the modification of proteins and peptides, aiding in the study of protein structure and function.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 2-(benzyloxy)benzimidate hydrochloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in protein modification, the compound reacts with lysine residues, forming stable imidate linkages that alter protein structure and function .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Methyl benzimidate hydrochloride (parent compound) lacks additional substituents, making it a versatile reagent for amidine introduction. Its acetimidyl derivatives (e.g., methyl acetimidate) showed 2-fold higher potency in inhibiting platelet aggregation compared to phenylimidate analogs . Benzyloxy substituents (e.g., 4-(Benzyloxy)benzimidamide hydrochloride) introduce steric bulk and modulate solubility, which may influence receptor interaction in enzyme inhibition studies .
  • Synthetic Utility: Methyl benzimidate hydrochloride is synthesized via the Pinner reaction (benzonitrile + methanol/HCl) and used to modify lysine residues in peptides . Analog synthesis often involves protecting group strategies (e.g., benzyl esters in ) and hydrolytic deprotection .

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